molecular formula C24H15NO2S B10894926 7-(thiophen-2-yl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one

7-(thiophen-2-yl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one

Cat. No.: B10894926
M. Wt: 381.4 g/mol
InChI Key: UXZFWOKVEKIMFB-UHFFFAOYSA-N
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Description

7-(Thiophen-2-yl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one is a complex heterocyclic compound that incorporates a thiophene ring, a chromeno ring, and a quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(thiophen-2-yl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one can be achieved through various methods. One common approach involves the coupling of 4-hydrocoumarins and 2-aminobenzyl alcohols in the presence of acetic acid as a solvent and oxygen as an oxidant . This method is advantageous due to its metal-free nature and high yield.

Industrial Production Methods

Industrial production of this compound may involve multicomponent reactions (MCRs) such as the Ugi-Zhu three-component reaction, which is coupled with a cascade aza-Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration process . This method is efficient and can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

7-(Thiophen-2-yl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the thiophene ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-(thiophen-2-yl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one involves its interaction with various molecular targets and pathways. The compound may act by inhibiting specific enzymes or receptors, leading to its biological effects. For instance, it may inhibit kinases or modulate estrogen receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Thiophen-2-yl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one is unique due to its fused ring structure, which combines the properties of thiophene, chromeno, and quinoline rings. This unique structure contributes to its diverse applications and potential as a multifunctional compound in various fields .

Properties

Molecular Formula

C24H15NO2S

Molecular Weight

381.4 g/mol

IUPAC Name

13-thiophen-2-yl-10-oxa-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3(12),4,6,8,15,17,19,21-nonaen-11-one

InChI

InChI=1S/C24H15NO2S/c26-24-22-21(19-10-5-13-28-19)20-15-7-2-1-6-14(15)11-12-17(20)25-23(22)16-8-3-4-9-18(16)27-24/h1-13,21,25H

InChI Key

UXZFWOKVEKIMFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(C4=C(N3)C5=CC=CC=C5OC4=O)C6=CC=CS6

Origin of Product

United States

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